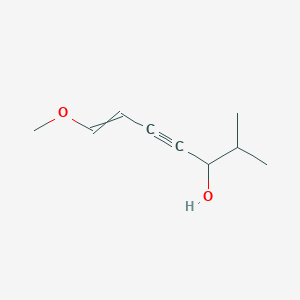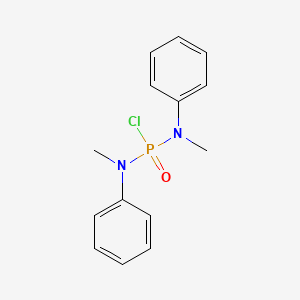![molecular formula C29H26O5 B14603447 1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one CAS No. 60840-18-8](/img/structure/B14603447.png)
1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one is a complex organic compound characterized by the presence of multiple benzyloxy groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one typically involves the protection of hydroxyl groups using benzyl groups. One common method is the Williamson Ether Synthesis, where the initial deprotonation of the alcohol is followed by reaction with benzyl bromide . The use of bases such as sodium hydride (NaH) or silver oxide (Ag2O) can facilitate selective substitution . Another method involves the use of benzyl trichloroacetimidate under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of stable crystalline reagents like 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT) in the presence of trifluoromethanesulfonic acid has been reported to afford benzyl ethers in good yields .
Analyse Chemischer Reaktionen
Types of Reactions
1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The reaction conditions often involve specific temperatures and pH levels to ensure optimal yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoate derivatives, while reduction may yield alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl compounds in organic synthesis.
Biology: Potential use in biochemical systems where chemical removal is impractical or impossible.
Medicine: Investigated for its potential therapeutic properties and interactions with biological molecules.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one involves its interaction with molecular targets through its benzyloxy groups. These groups can undergo deprotection or substitution reactions, leading to the formation of active intermediates that interact with specific pathways . The exact molecular targets and pathways depend on the specific application and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(benzyloxy)-1,3,5-triazine: Similar in structure and used as a benzylating reagent.
p-Methoxybenzyl ethers: Used for selective protection and deprotection of hydroxyl groups.
2-Nitrobenzyl group: Utilized as a photoremovable protecting group in biochemical systems.
Uniqueness
1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one is unique due to its specific arrangement of benzyloxy groups and its ability to undergo a wide range of chemical reactions. Its stability and versatility make it a valuable compound in various fields of research .
Eigenschaften
CAS-Nummer |
60840-18-8 |
|---|---|
Molekularformel |
C29H26O5 |
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
1-[2-hydroxy-3,4,6-tris(phenylmethoxy)phenyl]ethanone |
InChI |
InChI=1S/C29H26O5/c1-21(30)27-25(32-18-22-11-5-2-6-12-22)17-26(33-19-23-13-7-3-8-14-23)29(28(27)31)34-20-24-15-9-4-10-16-24/h2-17,31H,18-20H2,1H3 |
InChI-Schlüssel |
LQEQIYOQGAKNGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Dichloro-1-[4-methyl-3-(prop-2-ene-1-sulfinyl)phenoxy]benzene](/img/structure/B14603371.png)
![1-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B14603380.png)

![4-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14603388.png)
![N-[3-(9H-Carbazol-9-YL)propyl]prop-2-enamide](/img/structure/B14603396.png)
![Propanenitrile, 2-methyl-3-[(phenylmethyl)amino]-](/img/structure/B14603411.png)



![1-Chloro-4-[(4-isocyanatophenoxy)methyl]benzene](/img/structure/B14603429.png)
![Ethanesulfonic acid, 2-[(3-aminopropyl)amino]-](/img/structure/B14603433.png)


